molecular formula C19H21NOS B12612158 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one CAS No. 919083-33-3

1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one

Cat. No.: B12612158
CAS No.: 919083-33-3
M. Wt: 311.4 g/mol
InChI Key: CBRLJZAZPWQZEQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is an organic compound with a complex structure that includes a phenyl group, a propylsulfanyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetylene derivative with a propylsulfanyl aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The phenyl and anilino groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one
  • (2Z)-3-(4-Chloro-anilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

Comparison: 1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one is unique due to its specific substitution pattern and the presence of the propylsulfanyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of the propylsulfanyl group may enhance its lipophilicity and influence its interaction with biological targets .

Properties

CAS No.

919083-33-3

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

1-phenyl-3-(2-propylsulfanylanilino)but-2-en-1-one

InChI

InChI=1S/C19H21NOS/c1-3-13-22-19-12-8-7-11-17(19)20-15(2)14-18(21)16-9-5-4-6-10-16/h4-12,14,20H,3,13H2,1-2H3

InChI Key

CBRLJZAZPWQZEQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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